3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of an oxan-4-yl group and a trichloromethyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of oxan-4-yl hydrazine with trichloromethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or specific temperature controls to optimize yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often emphasize efficiency, cost-effectiveness, and safety, incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the trichloromethyl group, potentially converting it to a less chlorinated form.
Substitution: The oxadiazole ring can participate in substitution reactions, where the trichloromethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with studies focusing on its bioactivity and therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trichloromethyl group may also play a role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes, which are critical for understanding its bioactivity and potential therapeutic applications.
Comparison with Similar Compounds
3-(Oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(Oxan-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
3-(Oxan-4-yl)-5-(methyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trichloromethyl group.
3-(Oxan-4-yl)-5-(fluoromethyl)-1,2,4-oxadiazole: Features a fluoromethyl group in place of the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
IUPAC Name |
3-(oxan-4-yl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O2/c9-8(10,11)7-12-6(13-15-7)5-1-3-14-4-2-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAJLKRQBBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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